

Comparative Efficacy Analysis of Phimm versus SGI-1776 for PIM1 Kinase Inhibition

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Compound of Interest

Compound Name: *Phimm*

Cat. No.: *B11966548*

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This guide provides a detailed comparison of the efficacy of the novel PIM1 kinase inhibitor, **Phimm**, against the well-characterized Competitor Compound A, SGI-1776. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of **Phimm**'s potential as a therapeutic agent.

Quantitative Efficacy Comparison

The following tables summarize the in vitro and in vivo efficacy of **Phimm** compared to SGI-1776.

Table 1: In Vitro Kinase Inhibition

Compound	Target	IC50 (nM)
Phimm	PIM1	5
PIM2	80	
PIM3	150	
SGI-1776	PIM1	7
PIM2	363	
PIM3	91	

Table 2: Cell Viability in Acute Myeloid Leukemia (AML) Cell Line (MOLM-14)

Compound	Assay	IC50 (nM)
Phimm	CellTiter-Glo®	50
SGI-1776	CellTiter-Glo®	280

Table 3: In Vivo Efficacy in AML Xenograft Model

Compound	Dosage	Tumor Growth Inhibition (%)
Phimm	50 mg/kg, oral, daily	85
SGI-1776	100 mg/kg, oral, daily	60

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided below.

In Vitro Kinase Inhibition Assay

The inhibitory activity of **Phimm** and SGI-1776 against PIM kinases was determined using a radiometric filter binding assay.

- **Reaction Mixture Preparation:** A reaction mixture containing 10 μ M ATP, [γ -33P]ATP, the respective PIM kinase enzyme, and a peptide substrate was prepared in a kinase buffer.
- **Compound Incubation:** The compounds were serially diluted and incubated with the reaction mixture for 60 minutes at room temperature.
- **Reaction Termination and Filtration:** The reaction was terminated by the addition of phosphoric acid. The mixture was then transferred to a filter plate, and the peptide substrate was allowed to bind to the filter membrane.
- **Signal Detection:** The filter plate was washed to remove unbound ATP, and the amount of incorporated radiolabel was quantified using a scintillation counter.

- **IC50 Determination:** The concentration of the compound that resulted in 50% inhibition of kinase activity (IC50) was determined by plotting the percentage of inhibition against the compound concentration.

Cell Viability Assay

The effect of **Phimm** and SGI-1776 on the viability of the MOLM-14 AML cell line was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.

- **Cell Seeding:** MOLM-14 cells were seeded in 96-well plates at a density of 1×10^4 cells per well and incubated for 24 hours.
- **Compound Treatment:** The cells were treated with increasing concentrations of **Phimm** or SGI-1776 for 72 hours.
- **Lysis and Luminescence Measurement:** An equal volume of CellTiter-Glo® reagent was added to each well, and the plate was incubated for 10 minutes at room temperature to induce cell lysis. The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a luminometer.
- **IC50 Calculation:** The IC50 values were calculated by performing a nonlinear regression analysis of the dose-response curves.

In Vivo Xenograft Model

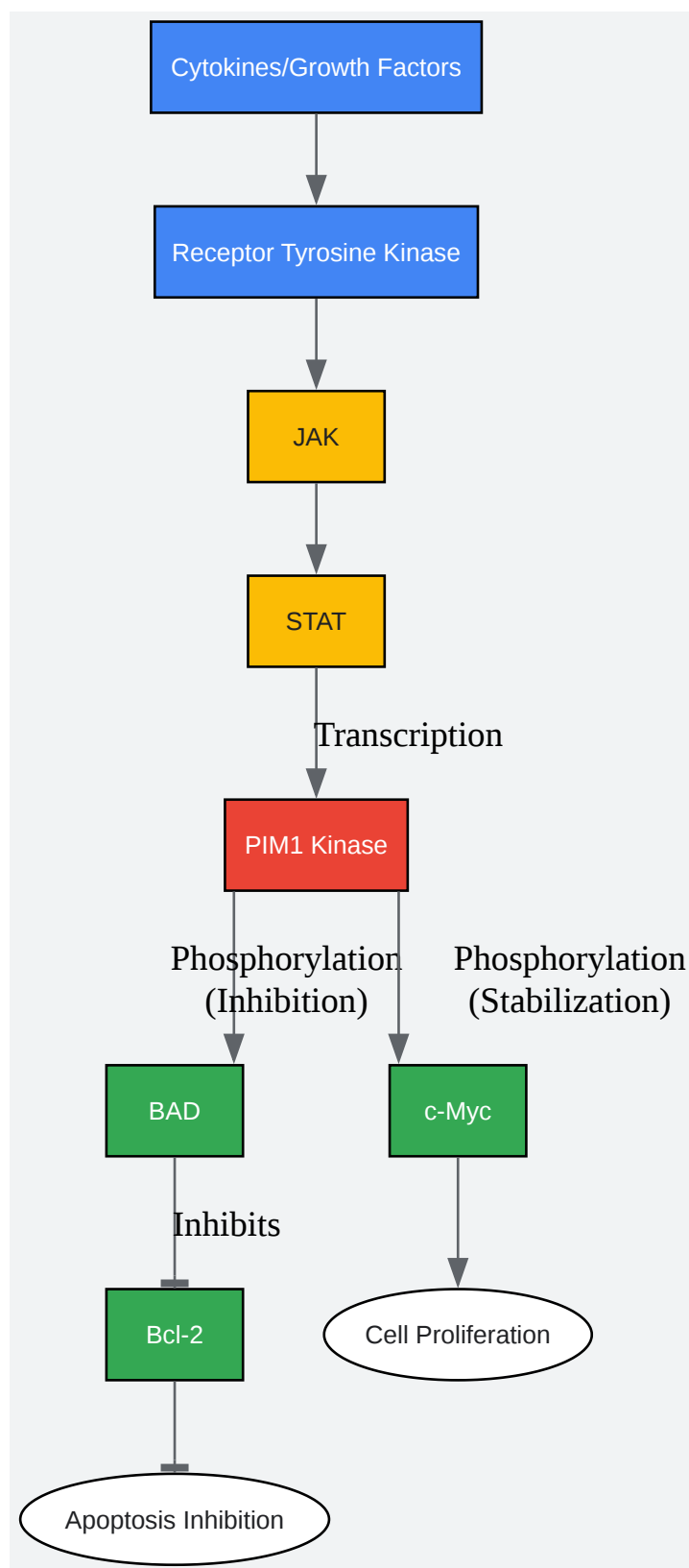
The in vivo anti-tumor efficacy of **Phimm** and SGI-1776 was evaluated in a MOLM-14 xenograft mouse model.

- **Tumor Implantation:** Female immunodeficient mice were subcutaneously inoculated with 5×10^6 MOLM-14 cells.
- **Tumor Growth and Randomization:** Tumors were allowed to grow to a palpable size, and mice were then randomized into vehicle control, **Phimm**-treated, and SGI-1776-treated groups.
- **Compound Administration:** **Phimm** (50 mg/kg) and SGI-1776 (100 mg/kg) were administered orally once daily.

- Tumor Volume Measurement: Tumor volume was measured twice weekly using calipers.
- Efficacy Evaluation: At the end of the study, the percentage of tumor growth inhibition was calculated for each treatment group relative to the vehicle control group.

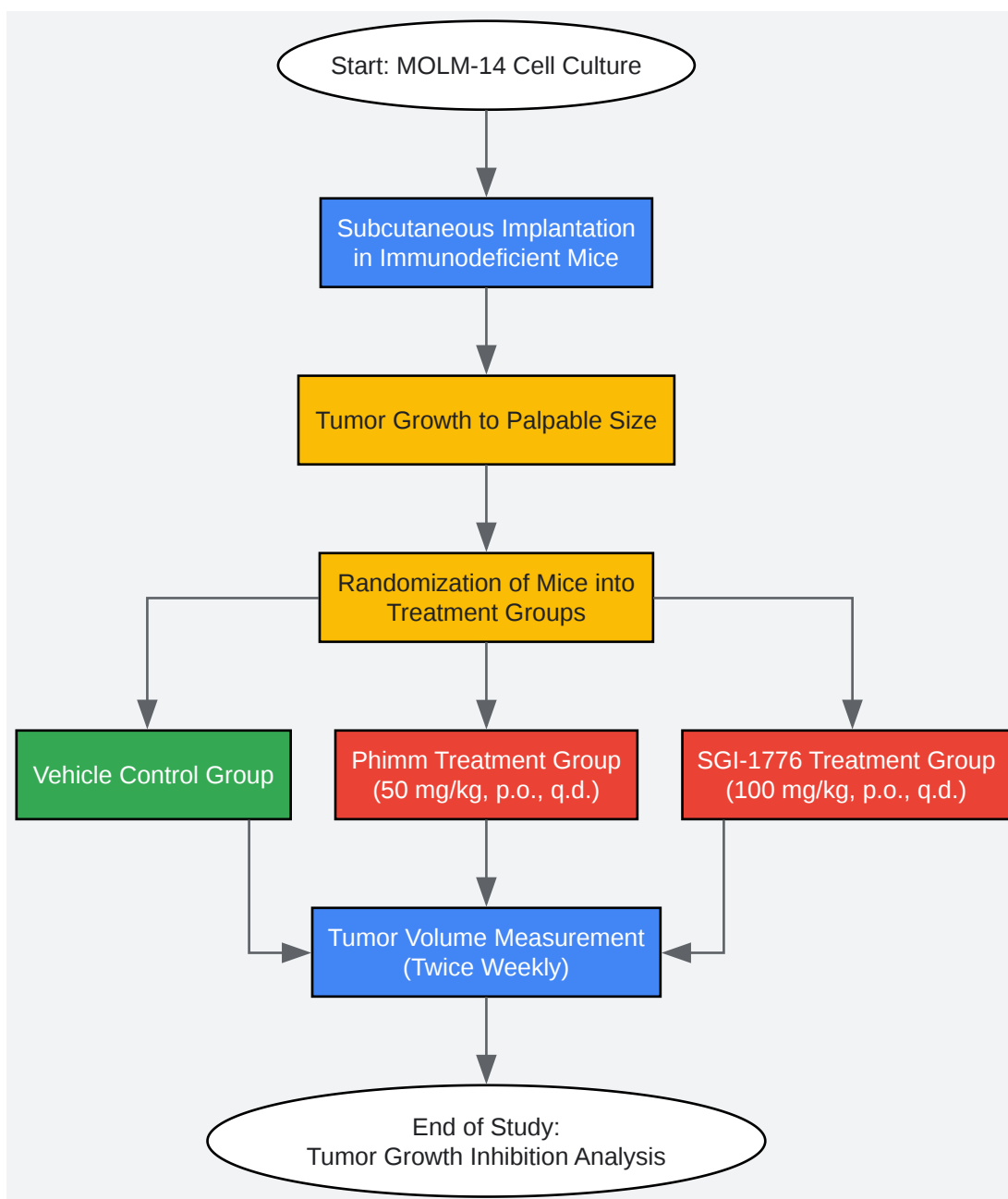
Visualizations

The following diagrams illustrate the PIM1 signaling pathway and the experimental workflow for the in vivo efficacy study.



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Caption: PIM1 Kinase Signaling Pathway



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Caption: In Vivo Efficacy Experimental Workflow

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